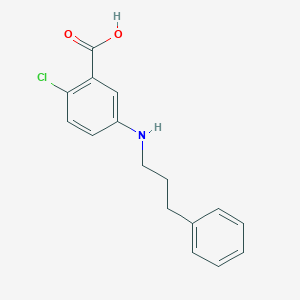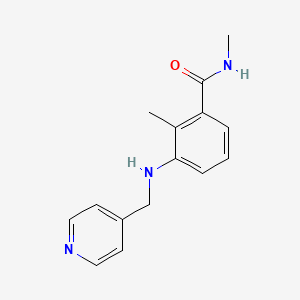
N,2-dimethyl-3-(pyridin-4-ylmethylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethyl-3-(pyridin-4-ylmethylamino)benzamide, commonly known as DM-PYMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DM-PYMB is a novel small molecule that has shown promising results in various scientific studies, particularly in cancer research.
Wirkmechanismus
DM-PYMB inhibits the activity of CK2 by binding to its catalytic subunit. This results in the inhibition of various downstream signaling pathways that are involved in cell growth and proliferation. DM-PYMB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DM-PYMB has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DM-PYMB has several advantages for lab experiments, including its ease of synthesis and low toxicity in normal cells. However, its efficacy in vivo has yet to be fully established, and further studies are needed to determine its potential side effects and long-term safety.
Zukünftige Richtungen
There are several potential future directions for DM-PYMB research, including its application in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine its potential applications in other diseases, such as inflammatory disorders and infectious diseases. Finally, the development of more potent and selective CK2 inhibitors may lead to the development of more effective cancer treatments.
Synthesemethoden
DM-PYMB can be synthesized through a multi-step process involving the reaction of 4-cyanomethylpyridine with 2,3-dimethylaniline. The resulting intermediate can then be converted to DM-PYMB through a series of reactions involving acylation and reduction.
Wissenschaftliche Forschungsanwendungen
DM-PYMB has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. DM-PYMB acts as a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation.
Eigenschaften
IUPAC Name |
N,2-dimethyl-3-(pyridin-4-ylmethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-13(15(19)16-2)4-3-5-14(11)18-10-12-6-8-17-9-7-12/h3-9,18H,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCHZQVSCUKZEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC2=CC=NC=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

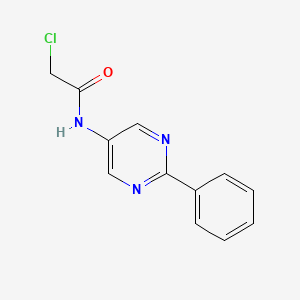
![4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide](/img/structure/B7557533.png)
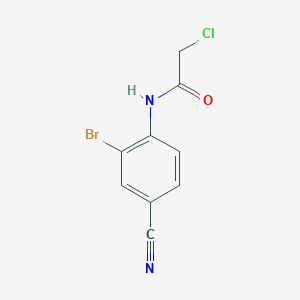
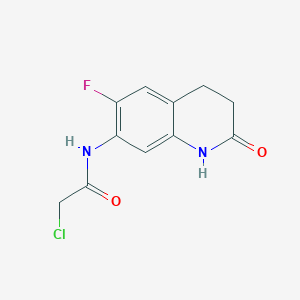
![2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide](/img/structure/B7557551.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)
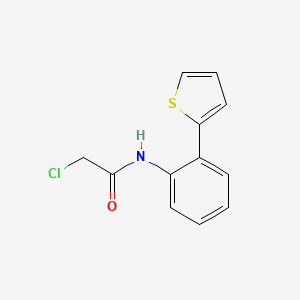
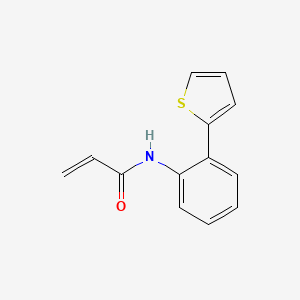
![N-[(3-methylthiophen-2-yl)methyl]-2-(pyrrolidin-1-ylmethyl)aniline](/img/structure/B7557579.png)
![N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide](/img/structure/B7557582.png)
![N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B7557585.png)
![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)
![2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)
